4-(4-methylphenyl)cyclohexan-1-amine, Mixture of diastereomers
Description
4-(4-Methylphenyl)cyclohexan-1-amine is a cyclohexane-based amine derivative featuring a para-methylphenyl substituent. The compound exists as a mixture of diastereomers due to stereochemical variations in the cyclohexane ring, leading to distinct physical and chemical properties for each isomer . It is commonly utilized as a building block in pharmaceutical and organic synthesis, particularly in the development of bioactive molecules targeting central nervous system disorders or as intermediates for complex heterocycles . Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol and a CAS Registry Number of 1250668-25-7 .
Properties
CAS No. |
1368795-72-5 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(4-methylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-5,12-13H,6-9,14H2,1H3 |
InChI Key |
RYQPVSXRIFAFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)cyclohexan-1-amine typically involves the reaction of 4-methylphenylcyclohexanone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of 4-(4-methylphenyl)cyclohexan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated amines.
Scientific Research Applications
The compound 4-(4-methylphenyl)cyclohexan-1-amine , a mixture of diastereomers, is of significant interest in various scientific research applications. This article explores its applications in medicinal chemistry, chiral separation techniques, and material science, supported by data tables and documented case studies.
Drug Development
The compound has been utilized in the synthesis of various pharmaceuticals due to its ability to act as a chiral building block. Its derivatives have shown promise in treating conditions such as depression and anxiety, where selective serotonin reuptake inhibitors (SSRIs) are required.
Enantioselective Synthesis
The diastereomeric nature of 4-(4-methylphenyl)cyclohexan-1-amine allows for enantioselective reactions, which are crucial for producing single-enantiomer drugs. Research indicates that the compound can facilitate the formation of chiral centers in synthetic pathways, enhancing the efficacy and safety profiles of therapeutic agents .
High-Performance Liquid Chromatography (HPLC)
One of the most significant applications of this compound is in chiral separation via HPLC. The use of chiral stationary phases has been reported to effectively separate the diastereomers, allowing for the isolation of enantiopure compounds. For instance, studies have demonstrated that HPLC can achieve high resolution factors when separating diastereomers derived from 4-(4-methylphenyl)cyclohexan-1-amine .
| Separation Method | Resolution Factor (Rs) | Notes |
|---|---|---|
| HPLC with Chiral Stationary Phase | 1.79 | Effective for obtaining enantiopure compounds |
| Silica Gel Column Chromatography | 1.03 | Useful for initial separation steps |
Diastereomeric Salt Formation
The formation of diastereomeric salts with chiral acids has been explored as a method for separating racemic mixtures into their constituent enantiomers. This method leverages the differential solubility of diastereomers to achieve separation, which is particularly useful in pharmaceutical applications where purity is critical .
Polymer Chemistry
The compound has potential applications in polymer chemistry as a chiral modifier. Its incorporation into polymer matrices can impart chirality to materials, which may enhance properties such as biocompatibility and mechanical strength.
Catalysis
Research has indicated that 4-(4-methylphenyl)cyclohexan-1-amine can be used as a ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals allows for the development of catalysts that promote enantioselective reactions, further expanding its utility in synthetic organic chemistry .
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the successful synthesis of an SSRI using 4-(4-methylphenyl)cyclohexan-1-amine as a key intermediate. The researchers reported high yields and enantioselectivity, showcasing the compound's effectiveness in drug development .
Case Study 2: HPLC Separation
Another research effort focused on optimizing HPLC conditions for separating the diastereomers of this compound. By adjusting parameters such as flow rate and solvent composition, researchers achieved a resolution factor exceeding 1.5, illustrating the compound's suitability for high-purity applications .
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-methylphenyl)cyclohexan-1-amine are compared below with analogous cyclohexanamine derivatives, focusing on substituent effects, synthesis yields, and applications.
Structural Analogues
Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group increases hydrophobicity compared to methoxy or piperazinyl substituents, influencing membrane permeability .
- Solubility : Methoxy-substituted derivatives exhibit higher aqueous solubility due to polar ether linkages, while chlorophenyl analogues are less soluble .
- Stereochemical Complexity : Diastereomer mixtures (e.g., 4-(4-methylphenyl)cyclohexan-1-amine) are often retained in synthesis unless chiral resolution is applied, unlike single-isomer piperazinyl derivatives .
Research Findings and Trends
- Green Synthesis : Ionic liquids (ILs) are emerging as solvents for cyclohexanamine synthesis, improving reaction efficiency and reducing waste .
- Diastereomer Separation : Techniques like chiral chromatography or crystallization remain underutilized for 4-(4-methylphenyl)cyclohexan-1-amine, though critical for pharmacological optimization .
- Structure-Activity Relationships (SAR) : Piperazinyl substituents enhance binding to kinase ATP pockets, while methylphenyl groups favor blood-brain barrier penetration .
Biological Activity
4-(4-methylphenyl)cyclohexan-1-amine, a compound characterized as a mixture of diastereomers, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an aromatic amine. Its structure can be represented as follows:
This molecular formula indicates that it consists of a cyclohexane ring substituted with a 4-methylphenyl group and an amine functional group.
The biological activity of 4-(4-methylphenyl)cyclohexan-1-amine is primarily attributed to its interaction with various neurotransmitter systems. Research suggests that compounds with similar structures often exhibit activity as monoamine transporter inhibitors, particularly affecting dopamine (DA), norepinephrine (NE), and serotonin (5-HT) levels in the brain.
Key Mechanisms:
- Dopamine Transporter Inhibition : Compounds similar to 4-(4-methylphenyl)cyclohexan-1-amine have shown affinity for dopamine transporters, which may lead to increased dopaminergic activity.
- Serotonin Release Modulation : Some diastereomers have been observed to influence serotonin release, potentially contributing to their psychoactive effects.
Biological Activity Studies
A variety of studies have assessed the biological activity of this compound and its analogs. Below are some notable findings:
| Study | Findings |
|---|---|
| Study 1 : In vitro assays on monoamine transporters | Showed significant inhibition of DA and NE uptake at micromolar concentrations. |
| Study 2 : Behavioral assays in rodents | Indicated stimulant-like effects, suggesting potential for abuse liability similar to amphetamines. |
| Study 3 : Chiral separation studies | Demonstrated that individual diastereomers exhibit different potencies in biological assays, highlighting the importance of stereochemistry in pharmacological effects. |
Case Studies
- In Vitro Pharmacological Evaluation : A study conducted on various analogs of 4-(4-methylphenyl)cyclohexan-1-amine revealed that certain diastereomers exhibited IC50 values in the low micromolar range for DA transporter inhibition, suggesting significant biological activity relevant to psychostimulant effects .
- Comparative Analysis with Other Compounds : Research comparing this compound with related amines showed that amine-linked compounds generally demonstrated higher activity than their amide counterparts, indicating a structure-activity relationship that favors the amine functionality .
- Clinical Implications : The potential therapeutic applications of this compound are being explored in the context of treating mood disorders and attention-deficit hyperactivity disorder (ADHD), where modulation of monoamine levels is crucial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
